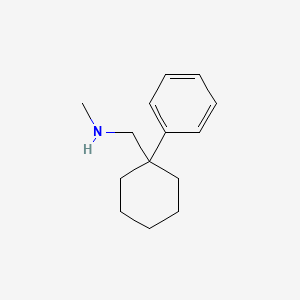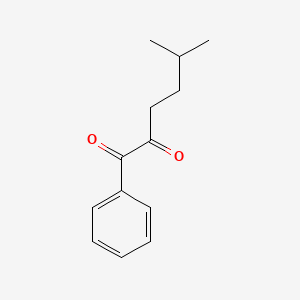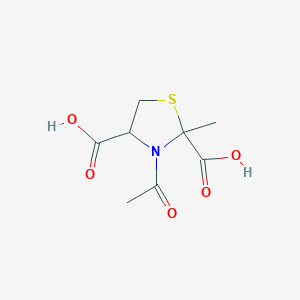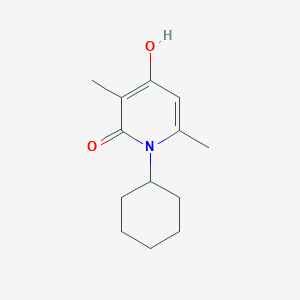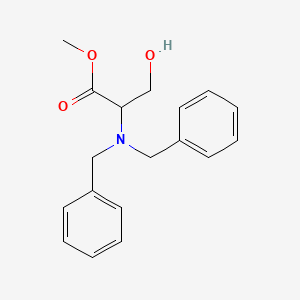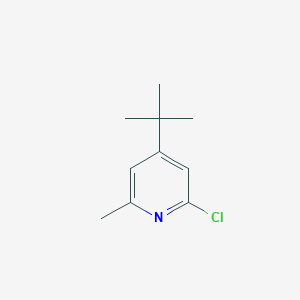
4-Tert-butyl-2-chloro-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Tert-butyl-2-chloro-6-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a tert-butyl group at the fourth position on the pyridine ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chloro-6-methylpyridine typically involves the chlorination of 6-methyl-4-tert-butyl-pyridine. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) chloride to introduce the chlorine atom at the desired position . The reaction conditions usually involve low temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Tert-butyl-2-chloro-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-6-methyl-4-tert-butyl-pyridine or 2-thio-6-methyl-4-tert-butyl-pyridine.
Oxidation: Formation of 2-chloro-6-formyl-4-tert-butyl-pyridine or 2-chloro-6-carboxy-4-tert-butyl-pyridine.
Reduction: Formation of 2-chloro-6-methyl-4-tert-butyl-piperidine.
科学的研究の応用
4-Tert-butyl-2-chloro-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 4-Tert-butyl-2-chloro-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets. Detailed studies on its interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar in structure but lacks the chlorine atom.
4-tert-Butylpyridine: Lacks both the chlorine and methyl groups.
2,2′-Methylenebis(6-tert-butyl-4-methylphenol): Contains similar tert-butyl and methyl groups but has a different core structure.
Uniqueness
4-Tert-butyl-2-chloro-6-methylpyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the chlorine atom at the second position provides distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such reactivity is desired.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
4-tert-butyl-2-chloro-6-methylpyridine |
InChI |
InChI=1S/C10H14ClN/c1-7-5-8(10(2,3)4)6-9(11)12-7/h5-6H,1-4H3 |
InChIキー |
NDFAGCJEPICROW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
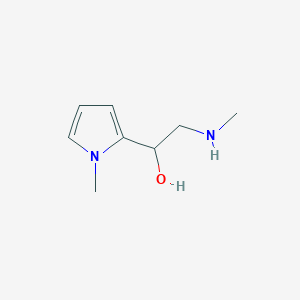
![N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B8613710.png)
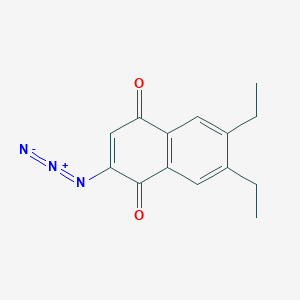
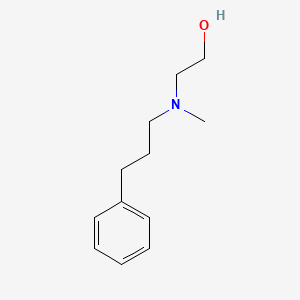
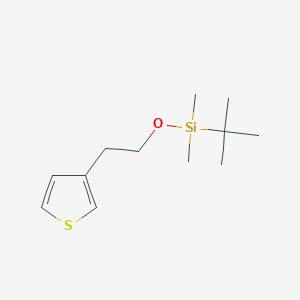
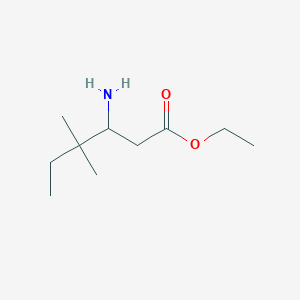
![6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8613754.png)
